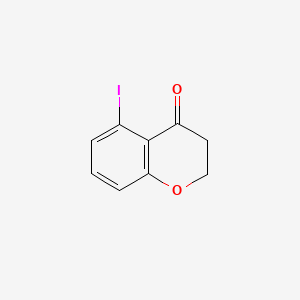

5-Iodo-4-Chromanone

説明

Structure

3D Structure

特性

IUPAC Name |

5-iodo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFOJURSZKTEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670472 | |

| Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-09-9 | |

| Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Chromanone Core in Heterocyclic Chemistry

The chromanone framework, a bicyclic system featuring a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone of heterocyclic chemistry. researchgate.net This structural motif is not merely a synthetic curiosity but is a "privileged structure" in drug discovery, frequently appearing in a vast array of pharmacologically active compounds. ijrpc.comscilit.com Molecules incorporating the chromanone core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. scilit.comijrar.org

The versatility of the chromanone scaffold lies in its amenability to substitution at various positions, which significantly influences its biological function. scilit.com This adaptability has made it a focal point for medicinal chemists aiming to design and synthesize novel therapeutic agents with enhanced efficacy and selectivity. ijrar.org Furthermore, the chromanone ring system is a key component of naturally occurring compounds like flavonoids and has been instrumental in the development of fluorescent probes for biological studies. ijrpc.com

The Strategic Importance of Halogenated Chromanones: a Focus on 5 Iodo 4 Chromanone

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry and organic synthesis to modulate a compound's properties and reactivity. allen.inmt.com Halogenation can enhance the therapeutic potential of a molecule and provide a reactive handle for further chemical transformations. mt.comunacademy.com

In the context of chromanones, halogenation is a critical tool for creating derivatives with tailored biological activities. acs.org The position and nature of the halogen substituent can dramatically alter the compound's interaction with biological targets. scilit.com

5-Iodo-4-Chromanone, in particular, has emerged as a compound of significant interest. The iodine atom at the 5-position offers unique chemical reactivity. The carbon-iodine bond is the least stable among the halogens, making it an excellent leaving group in various cross-coupling reactions. mt.com This reactivity opens up avenues for the synthesis of complex molecules that would be difficult to access through other routes. For instance, the iodine atom can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds, a key step in building diverse molecular libraries for drug screening.

Key Research Directions and Potential Contributions of 5 Iodo 4 Chromanone

Classical Approaches to Chromanone Ring Synthesis Relevant to this compound Precursors

The formation of the fundamental chromanone ring system is a prerequisite for the synthesis of this compound. Several established methods are employed to construct this heterocyclic core, which can then be subjected to iodination or be built from already iodinated precursors.

Esterification and Intramolecular Cyclization Reactions

One common route to chromanones involves the esterification of phenols followed by an intramolecular cyclization. For instance, phenols can react with acrylonitriles in the presence of a base like potassium carbonate to form 3-aryloxypropanenitriles. researchgate.net Subsequent treatment of these intermediates with strong acids, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), leads to cyclization and hydrolysis, affording the 4-chromanone ring. researchgate.net Another approach involves the Claisen condensation of o-hydroxyacetophenones with esters, catalyzed by a strong base like sodium hydride, to form a 1,3-diketone intermediate. ijrar.orgnih.gov This intermediate can then undergo intramolecular cyclization under acidic conditions to yield the chromone, which can be subsequently reduced to the chromanone. ijrar.org

Michael Addition Strategies to 4-Chromanone Scaffolds

Michael addition reactions provide another versatile pathway to the chromanone core. The tandem oxa-Michael addition/cyclization of a phenol (B47542) and acrylonitrile (B1666552) is a known method for preparing 4-chromanone. researchgate.net A four-component reaction driven by Michael addition has also been developed to create structurally diverse 4-oxochroman-2-carboxamides. Furthermore, the intramolecular conjugate addition of o-tigloylphenol, catalyzed by an amine base, has been used to construct the chromanone core. nih.gov

Aldol (B89426) Condensation Routes Involving 2'-Hydroxyacetophenones

Aldol condensation reactions are a cornerstone in the synthesis of chromanones. A common method involves the base-mediated crossed aldol condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, which is then followed by an intramolecular oxa-Michael addition to form the chromanone ring. nih.govvulcanchem.com This approach is efficient for producing various substituted 2-alkyl-chroman-4-ones. vulcanchem.com The reaction of 2'-hydroxyacetophenone with ethyl acetate (B1210297) and sodium can lead to the formation of 2-hydroxy-2-methylchromanone, which upon dehydration yields 2-methylchromone, a precursor that can be further modified. japsonline.com

Strategies for the Introduction of the C-5 Iodo Moiety

The introduction of an iodine atom at the C-5 position of the chromanone ring can be achieved through two primary strategies: direct iodination of a pre-formed chromanone or the cyclization of a precursor that already contains the iodine atom.

Directed Iodination of Pre-formed Chromanones

The direct iodination of a pre-existing chromanone ring at the C-5 position is a direct method to obtain this compound. While specific examples for the C-5 iodination of 4-chromanone itself are not extensively detailed in the provided results, general methods for the iodination of aromatic rings can be applied. For instance, the iodination of 2'-hydroxyacetophenones, which are precursors to chromanones, can be achieved using N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov This suggests that similar electrophilic iodination conditions could potentially be adapted for the direct iodination of the 4-chromanone scaffold. The regioselectivity of such a reaction would be crucial. In related heterocyclic systems like indoles, highly regioselective C-5 direct iodination has been achieved, indicating the feasibility of site-specific halogenation. rsc.org

Cyclization Reactions Utilizing Iodinated Precursors

An alternative and often more controlled method involves the synthesis of the chromanone ring from a starting material that is already iodinated at the desired position. For example, 2-hydroxy-5-iodoacetophenone can be synthesized and then used as a precursor in the classical chromanone synthesis routes described in section 2.1. nih.gov By starting with an iodinated phenol or acetophenone, the position of the iodine atom is secured from the outset, avoiding potential issues with regioselectivity during a later-stage halogenation step. For example, the synthesis of 7-substituted 6-iodoflavonols has been successfully carried out starting from 4-substituted 2-hydroxy-5-iodoacetophenones. nih.gov This principle can be directly applied to the synthesis of this compound by using the appropriately substituted iodinated precursor in a cyclization reaction.

Research Findings on Halogenated Chromanones

The synthesis of various halogenated chromanones has been explored, providing insights into the reactivity and potential applications of these compounds.

| Compound | Synthetic Approach | Key Reagents | Observations |

| 6,8-dibromo-2-pentylchroman-4-one | Base-mediated aldol condensation followed by bromination | 2'-hydroxyacetophenone, pentanal, bromine | Identified as a potent and selective SIRT2 inhibitor. vulcanchem.com |

| 7-substituted 6-iodoflavonols | Algar-Flynn-Oyamada reaction | 4-substituted 2-hydroxy-5-iodochalcones, hydrogen peroxide, potassium hydroxide | Evaluated for inhibitory effects on cholinesterases and β-secretase. nih.gov |

| 3-Iodochromones | ICl-induced cyclization | Heteroatom-substituted alkynones, Iodine monochloride | Provides a simple and highly efficient route to various 3-iodochromones. organic-chemistry.org |

Modern and Catalytic Synthetic Routes to this compound Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of chromanone derivatives. These modern routes often employ catalytic systems to achieve high yields and regioselectivity, which are crucial for the specific placement of the iodo-substituent at the C-5 position.

Transition Metal-Catalyzed Methodologies for Chromanone Formation

Transition metal catalysis has become an indispensable tool for the construction of heterocyclic compounds, including chromanones. acs.orgmdpi.com Palladium-catalyzed reactions, in particular, have shown great utility in forming the core chromanone structure and introducing halogen substituents. mdpi.com

One notable strategy involves the palladium-catalyzed ortho-C–H glycosylation, which can be adapted for the synthesis of complex chromanone precursors. acs.org While not a direct method for this compound, the principles of regioselective C-H activation using directing groups are highly relevant. For instance, a directing group on the aromatic ring can guide a palladium catalyst to a specific ortho-position, enabling subsequent iodination or direct coupling with an iodine-containing fragment.

Diversity-oriented synthesis of 3-iodochromones has been achieved via ICl-induced cyclization, a process that highlights the utility of electrophilic iodine sources in concert with transition metal catalysis for related scaffolds. core.ac.uk Although this method targets the 3-position, similar electrophilic cyclization strategies could potentially be adapted for the synthesis of this compound by using appropriately substituted precursors.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Chromanone Synthesis

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Palladium Complexes | o-Iodophenols and Alkynes | Chromones | Cyclocarbonylative Sonogashira coupling. researchgate.net |

| Rhodium Complexes | Arylboronic acids and 4-chromones | Flavanones | Catalytic enantioselective 1,2-addition. nih.gov |

| YbCl₃ | Aromatic amines, aldehydes, and propargylated flavone | Quinolin-4-ylmethoxy-chromen-4-ones | One-pot, multi-component reaction. nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgnih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds. mdpi.com The application of microwave irradiation can be particularly effective in overcoming the activation energy barriers in cyclization and halogenation reactions.

For the synthesis of halogenated chromanones, microwave assistance can significantly improve the efficiency of key steps. For instance, the Michael addition of phenols to acrylonitriles, a precursor step to chromanone formation, proceeds rapidly under microwave irradiation. researchgate.net Furthermore, microwave-assisted Knoevenagel condensation and subsequent hydrolysis have been successfully employed in the synthesis of halogenated coumarin (B35378) derivatives, demonstrating the potential of this technology for related chromanone systems. analis.com.my

A one-pot, microwave-assisted protocol has been developed for the synthesis of 5,6-dihydroquinazolinones, which involves a halogenation-elimination sequence to achieve aromatization. rsc.org This highlights the potential for microwave-assisted halogenation in the final steps of a synthetic sequence to introduce the desired iodo-substituent.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Halogenated Heterocycles

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |

| Knoevenagel Condensation analis.com.my | 8-18 h, 56-79% | 8-17 min, 74-85% |

| Hydrolysis of Azo Coumarins analis.com.my | 6 h, 76-85% | 6 min, 82-94% |

| Synthesis of Quinoline Derivatives nih.gov | 6-9 h, similar yields | 3-5 min, similar yields |

| Synthesis of Bis-pyrimidine Derivatives nih.gov | 6-15 h, lower yields | 10-15 min, ~10-15% higher yields |

Radical Cascade Cyclization and Annulation Strategies

Radical cascade reactions offer a powerful and atom-economical approach to the construction of complex cyclic systems from simple acyclic precursors. researchgate.netresearchgate.net These reactions often proceed under mild conditions and can be initiated by a variety of methods, including the use of radical initiators, photoredox catalysis, or transition metals. mdpi.combeilstein-journals.org

The synthesis of chroman-4-one derivatives has been successfully achieved through the cascade radical cyclization of 2-(allyloxy)arylaldehydes. mdpi.com In this process, a radical is generated and adds intramolecularly to the allyl group, leading to the formation of the chromanone ring. This strategy can be adapted to introduce functionality at various positions of the chromanone core. For instance, a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes can lead to phosphonate, azide, and hydroxy functionalized chroman-4-ones. rsc.org

Manganese(III) acetate is a common reagent for initiating radical cyclizations. It has been used to synthesize chromanone intermediates in the total synthesis of natural products, achieving yields up to 58%. mdpi.com While direct iodination via this method is not explicitly reported, the versatility of radical intermediates suggests that trapping with an iodine source could be a viable strategy for the synthesis of this compound.

Visible-light-induced radical cascade cyclization is another emerging strategy that offers mild reaction conditions. beilstein-journals.org This approach has been used to synthesize trifluoromethylated heterocycles and could potentially be adapted for the introduction of an iodo group. beilstein-journals.org

Table 3: Examples of Radical Cascade Cyclization for Chromanone Synthesis

| Initiator/Catalyst | Radical Precursor | Key Transformation |

| (NH₄)₂S₂O₈ | 2-(allyloxy)arylaldehydes and oxalates | Alkoxycarbonyl radical generation and cascade annulation. mdpi.com |

| Manganese(III) acetate | Unsaturated precursors | Free radical cyclization to form the chromanone ring. mdpi.com |

| Visible Light/Photoredox Catalyst | N-(acyloxy)phthalimides and 2-(allyloxy)arylaldehydes | Alkyl radical generation and cascade annulation. researchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comacs.orgessentialchemicalindustry.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that generate minimal waste. essentialchemicalindustry.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, for which microwave-assisted synthesis can be an efficient alternative. semanticscholar.orgacs.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents.

The use of catalytic methods, such as those involving transition metals, directly aligns with the principle of catalysis. Microwave-assisted synthesis contributes to energy efficiency by significantly reducing reaction times. semanticscholar.org Radical cascade reactions often proceed with high atom economy, as multiple bonds are formed in a single step.

An example of a green approach is the use of lemon juice, a natural and biodegradable catalyst, in conjunction with concentrated solar radiation for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which demonstrates the potential for employing renewable resources in heterocyclic synthesis. nih.gov While not directly applied to this compound, this approach highlights the innovative strategies being developed to make organic synthesis more sustainable.

Table 4: Green Chemistry Metrics for a Model Reaction

| Metric | Value | Implication |

| Atom Economy | 93.49% | High efficiency in converting reactants to product. nih.gov |

| E-Factor | 0.1 | Very low waste generation per unit of product. nih.gov |

| Catalyst | Lemon Juice (Natural) | Biodegradable and non-toxic catalyst. nih.gov |

| Energy Source | Concentrated Solar Radiation | Renewable and sustainable energy source. nih.gov |

Reactivity at the Carbonyl Functionality (C-4)

The carbonyl group at the C-4 position of the chromanone ring is a key site for nucleophilic attack and redox reactions.

Nucleophilic Addition Reactions and Transformations

The electrophilic carbon of the C-4 carbonyl group is susceptible to attack by various nucleophiles. pressbooks.publibretexts.org These nucleophilic addition reactions are fundamental to the construction of more complex molecular architectures. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. pressbooks.publibretexts.org

For instance, the reaction of 4-chromanones with nucleophiles can lead to a variety of derivatives. ias.ac.in While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of the 4-chromanone scaffold suggests that it can undergo reactions such as the addition of organometallic reagents or enolates. ias.ac.in The polarity of the carbon-oxygen double bond makes the carbon atom susceptible to nucleophilic attack. chemguide.co.uk

Reduction and Oxidation Reactions of the Ketone

The ketone at the C-4 position can be reduced to a secondary alcohol. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com The reduction of a ketone results in the formation of a secondary alcohol. youtube.com

Conversely, ketones are generally resistant to oxidation under mild conditions. youtube.com However, strong oxidizing agents under forcing conditions can lead to cleavage of the ring. A specific type of oxidation applicable to ketones is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid. libretexts.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. ucr.edu

Reactivity at the Iodo-Substituted Aromatic Nucleus (C-5)

The iodine atom at the C-5 position provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-I bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for creating biaryl compounds and other complex structures. consensus.apporgsyn.org

Suzuki Reaction: This reaction couples an organoboron compound with an aryl halide. consensus.app The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. consensus.apporgsyn.org While a direct example with this compound is not available in the search results, the general applicability to aryl iodides is well-established. researchgate.net For instance, 3-iodo-5,7-dimethoxymethoxychromone has been successfully coupled with 4-hydroxyphenylboronic acid. mdpi.com The reactivity order for aryl halides in Suzuki reactions is generally I > Br > Cl. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org This method is highly effective for the synthesis of arylalkynes. libretexts.org The reaction can be performed under mild conditions. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl, making aryl iodides excellent substrates. wikipedia.org Microwave-assisted Sonogashira coupling of 5-iodo-4-methoxy-2-pyridone derivatives with terminal alkynes has been reported, highlighting the utility of this reaction for similar scaffolds. mdpi.com

Heck Reaction: The Heck reaction couples an alkene with an aryl halide to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is a palladium-catalyzed process that typically proceeds with high stereoselectivity to give the trans product. organic-chemistry.org The reaction is tolerant of a wide range of functional groups. The reactivity of the halide is I > Br > Cl. fu-berlin.de

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Organoboron compound | Pd catalyst, Base | Biaryl or vinyl-substituted arene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgjuniperpublishers.com The mechanism proceeds through an addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the carbonyl group at C-4 acts as an electron-withdrawing group, which can facilitate SNAr reactions at the C-5 position. However, the activating effect might be modest compared to nitro groups. libretexts.org The general feasibility of SNAr on halo-nitroarenes is well-documented, where the halogen is displaced by a nucleophile. juniperpublishers.com A related radical-based pathway, the SRN1 mechanism, can also occur with aryl halides, involving radical anion intermediates. inflibnet.ac.in

Directed Ortho-Metalation and Related Aryl Functionalizations

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of this compound, the oxygen atom of the chromanone ring system could potentially act as a DMG. However, the primary application of DoM involves deprotonation of a C-H bond. wikipedia.orgorganic-chemistry.org A related process is halogen-metal exchange, where the iodo group would react with an organolithium reagent to form an aryllithium species at the C-5 position. This aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Transformations Involving the Dihydropyranone Ring System

The dihydropyranone ring of the 4-chromanone scaffold is a key site for chemical transformations, allowing for the introduction of diverse functional groups. The reactivity of this system is influenced by the electronic effects of the carbonyl group and the adjacent benzene (B151609) ring. Specifically, the carbon atom at the C-3 position, alpha to the carbonyl group, is susceptible to a range of chemical modifications.

The C-3 position of the 4-chromanone ring system is activated for electrophilic substitution reactions. This reactivity stems from the ability of the carbonyl group to stabilize an adjacent negative charge, facilitating the formation of an enol or enolate intermediate under appropriate conditions. This intermediate can then react with various electrophiles.

A prominent example of this reactivity is the bromination at the C-3 position. Studies on substituted chroman-4-ones have demonstrated that these compounds can be effectively brominated to yield 3-bromochroman-4-one (B190138) derivatives. For instance, the reaction of a 2-substituted chroman-4-one with a brominating agent like pyridinium (B92312) tribromide (Py·Br₃) leads to the formation of the corresponding 3-bromo derivative. acs.org In one reported synthesis, 8-bromo-6-chloro-2-pentylchroman-4-one was treated with Py·Br₃ to produce 3,8-dibromo-6-chloro-2-pentylchroman-4-one. acs.org This reaction proceeds via the enol form of the chromanone, which attacks the electrophilic bromine. The direct iodination of chromanones at the C-3 position has also been achieved by treatment with iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. core.ac.uk

The general susceptibility of the C-2 and C-3 positions of the chromone core to electrophilic attack highlights the electron-rich nature of this part of the molecule. nih.gov The presence of the iodine atom at the C-5 position on the benzene ring in this compound primarily influences the electronic properties of the aromatic system, but the fundamental reactivity of the dihydropyranone ring at C-3 remains a key feature for synthetic diversification.

Table 1: Examples of Electrophilic Halogenation at C-3 of Chromanone Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 8-Bromo-6-chloro-2-pentylchroman-4-one | Pyridinium tribromide (Py·Br₃) | 3,8-Dibromo-6-chloro-2-pentylchroman-4-one | acs.org |

| Chromanone | Iodine in DMSO | 3-Iodochromone | core.ac.uk |

| Flavone | Pyridinium bromide perbromide (PHPB) | 3-Bromoflavone | rhhz.net |

| Flavone | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) | 3-Bromoflavone | rhhz.net |

The introduction of a substituent, such as a halogen, at the C-3 position opens up avenues for a wide array of subsequent functionalization reactions. These C-3 substituted derivatives serve as versatile synthetic intermediates.

One common transformation of 3-halochromanones is dehydrohalogenation to form the corresponding chromone. For example, the 3-bromo-2-pentylchroman-4-one derivative can undergo elimination of hydrogen bromide when treated with a base like calcium carbonate (CaCO₃) in dimethylformamide (DMF), yielding the respective 2-pentylchromone. acs.org

Furthermore, 3-iodo-substituted chromone derivatives, such as 3-iodoflavones, are valuable precursors for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed carbonylation reactions, for instance, allow for the introduction of carbonyl-containing functionalities. A library of C-3 functionalized flavones has been synthesized from 3-iodoflavone using this methodology. mdpi.com By reacting 3-iodoflavone with various amines or phenols under an atmospheric pressure of carbon monoxide, a range of flavone-3-carboxamides and flavone-3-carboxylates can be produced in good to excellent yields. mdpi.com This highlights the synthetic utility of the C-3 iodo group as a handle for constructing more complex molecular architectures.

Table 2: Functionalization of C-3 Halogenated Chromone Scaffolds

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Bromo-2-pentylchroman-4-one | CaCO₃, DMF, microwave | 2-Pentylchromone | acs.org |

| 3-Iodoflavone | Various amines, CO (1 atm), Pd(OAc)₂, XantPhos, K₂CO₃ | Flavone-3-carboxamides | mdpi.com |

| 3-Iodoflavone | Various phenols, CO (1 atm), Pd(OAc)₂, XantPhos, K₂CO₃ | Flavone-3-carboxylates | mdpi.com |

Electrophilic Substitution at C-3 (e.g., Bromination)

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

While specific kinetic and isotopic studies for reactions involving this compound are not extensively documented in the literature, the principles of these methods are fundamental to elucidating reaction mechanisms for this class of compounds. Such studies provide deep insights into reaction pathways, transition states, and rate-determining steps.

Kinetic studies involve measuring the rate of a reaction while systematically varying parameters such as the concentrations of reactants, catalysts, and temperature. For the electrophilic bromination of a chromanone at C-3, for example, a kinetic analysis could determine the reaction order with respect to the chromanone, the brominating agent, and any catalyst used. This information helps to construct a rate law for the reaction, which is a mathematical expression of the reaction rate that must be consistent with any proposed mechanism. For instance, it could confirm whether the formation of the enol/enolate is the slow, rate-determining step or if the subsequent attack by the electrophile is rate-limiting.

Isotopic studies, particularly the determination of kinetic isotope effects (KIEs), are a powerful tool for probing the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. This is achieved by replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate. For reactions involving the C-3 position of this compound, one could synthesize a derivative that is deuterated at the C-3 position (5-iodo-3,3-dideuterio-4-chromanone). If the C-H bond at the C-3 position is broken or significantly weakened in the transition state of the rate-determining step (as would be expected if enol or enolate formation is rate-limiting), a primary kinetic isotope effect (kH/kD > 1) would be observed. The absence of a significant KIE would suggest that the C-H bond cleavage occurs in a fast step after the rate-determining step. Such mechanistic studies, though not specific to this compound in the current literature, are crucial for understanding the reactivity of heterocyclic systems and for optimizing reaction conditions. rsc.orgnih.gov

Synthesis and Reactivity of 5 Iodo 4 Chromanone Derivatives and Analogs

Systematic Derivatization of 5-Iodo-4-Chromanone at Various Ring Positions (e.g., C-2, C-3, C-6, C-7, C-8)

The functionalization of the this compound core can be systematically achieved at several positions. The benzene (B151609) ring (positions C-6, C-7, C-8) and the pyranone ring (positions C-2, C-3) each offer distinct opportunities for derivatization through various synthetic methodologies.

Derivatization of the Benzene Ring (C-6, C-7, C-8)

The aromatic portion of the chromanone skeleton is amenable to electrophilic substitution and modern cross-coupling reactions. The iodine at C-5 directs incoming electrophiles, and its presence, along with other substituents, influences the regioselectivity of these reactions. Palladium-catalyzed reactions are particularly effective for creating new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. For example, studies on related 2-CF3-chromen-4-one systems have demonstrated selective iodination at the C-8 position. nih.gov Research on the synthesis of 8-iodo-6-substituted-chromone-3-carbaldehydes highlights how positions C-6 and C-8 can be functionalized through multi-step synthetic sequences starting from substituted phenols. univen.ac.za

Suzuki coupling reactions have been successfully employed to introduce aryl and other groups at the C-8 position of iodo-chromone derivatives, showcasing the utility of the carbon-iodine bond as a synthetic handle. ias.ac.in Similarly, N-bromosuccinimide can be used for bromination at the C-8 position. ias.ac.in

Derivatization of the Pyranone Ring (C-2, C-3)

The pyranone ring contains a ketone and an adjacent methylene (B1212753) group, which are key sites for reactivity.

C-3 Position: The C-3 position, being alpha to the carbonyl group, is readily functionalized. Base-catalyzed condensation of 4-chromanone (B43037) with substituted benzaldehydes can yield 3-benzylidenechromanones. kib.ac.cn Radical cascade reactions also provide a route to C-3 substituted chromanones; for instance, 2-(allyloxy)arylaldehydes can react with α-bromo ketones in a photocatalytic process to form complex chroman-4-one skeletons with substitution at C-3. researchgate.net

C-2 Position: Derivatization at the C-2 position often involves reactions that build the chromone (B188151) ring itself, incorporating the desired substituent. For example, 2-styrylchromones are synthesized via the base-catalyzed condensation of 2-methylchromones with benzaldehyde (B42025) derivatives. nih.gov Nucleophilic substitution reactions on precursors like 2-triazolylchromones can introduce cyclic amino groups at the C-2 position. nih.gov

The following table summarizes representative derivatization reactions on the chromanone/chromone scaffold.

| Position | Reaction Type | Reagents/Conditions | Resulting Structure/Derivative | Reference |

|---|---|---|---|---|

| C-8 | Iodination | Iodine, Pyridine, CHCl₃ | 8-Iodo-chromenone | nih.gov |

| C-8 | Suzuki Coupling | Boronic acid, Pd catalyst | 8-Aryl-chromenone | ias.ac.in |

| C-8 | Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | 8-Bromo-chromenone | ias.ac.in |

| C-6 | Substitution (via multi-step synthesis) | Starting from substituted 2-hydroxyacetophenones | 6-Substituted-chromone | univen.ac.za |

| C-3 | Condensation | Substituted benzaldehyde, Base catalyst | 3-Benzylidene-4-chromanone | kib.ac.cn |

| C-3 | Iodination | Iodine, MeOH | 3-Iodo-chromone | ias.ac.in |

| C-2 | Condensation (from 2-methyl precursor) | Benzaldehyde derivative, Base catalyst | 2-Styrylchromone | nih.gov |

| C-2 | Nucleophilic Substitution | Cyclic secondary amine on 2-triazolylchromone | 2-(N-cyclicamino)chromone | nih.gov |

Transformations of this compound to Other Chromanone Skeletal Analogs

The chromanone framework can undergo significant structural reorganization to yield other heterocyclic systems. These transformations often involve ring-opening, cycloaddition, or domino reactions, converting the this compound core into entirely new skeletal analogs.

One prominent example is the transformation of chromones into indolizine (B1195054) derivatives. rsc.org In a stepwise [3+2] annulation reaction, the chromone acts as an unsaturated partner. The process involves the cleavage of the oxygen-containing six-membered ring, which then re-forms to generate a tetrahydroindolizine skeleton, followed by oxidative aromatization to yield 1-(2-hydroxybenzoyl)indolizines. rsc.org This demonstrates a powerful strategy for skeletal diversification.

Domino reactions provide another route to diverse molecular architectures. The reaction of chromones with activated carbonyl compounds like dimethyl acetone-1,3-dicarboxylate can lead to benzocoumarins. beilstein-journals.org This transformation proceeds via a Michael addition, subsequent ring cleavage of the pyranone, and a final Knoevenagel condensation followed by lactonization. beilstein-journals.org The specific outcome of these domino reactions is highly dependent on the substituents on the chromone ring and the nature of the nucleophile used. beilstein-journals.orgnih.gov For instance, reacting certain 3-substituted chromones with 1,3-diphenylacetone (B89425) can result in the formation of biaryls or benzophenones instead of a new heterocyclic ring. nih.gov These reactions highlight the chromanone skeleton's capacity to serve as a precursor to a variety of complex chemical structures.

Comparative Reactivity Studies of this compound with Other Halogenated Chromanones

The nature of the halogen substituent on the chromanone ring significantly influences its reactivity, particularly in metal-catalyzed cross-coupling reactions. The reactivity generally follows the order of bond strength: C-I < C-Br < C-Cl. Consequently, iodo-substituted aromatics are typically more reactive substrates than their bromo or chloro counterparts in palladium-catalyzed processes. clockss.org This enhanced reactivity makes this compound a valuable substrate for reactions like Suzuki, Heck, and Sonogashira couplings, often proceeding under milder conditions and with higher efficiency. clockss.orgmdpi.com

The choice of halogen can also serve as a strategic "blocking group" to direct the outcome of certain reactions. In a study on the oxidative coupling of a complex chromanone monomer, a bromine atom at the ortho position of the phenolic group allowed the desired para-para coupling to proceed, while an ortho-fluorine atom completely inhibited the reaction. nih.gov This demonstrates how different halogens can dramatically alter the reactivity and selectivity of a transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Iodo 4 Chromanone for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, Solid-State NMR for Polymorphic Studies)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Iodo-4-Chromanone, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of a related compound, 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethanone, shows distinct signals that can be extrapolated to understand the proton environments in this compound. mdpi.com In a typical ¹H NMR spectrum, the aromatic protons would appear in the downfield region, while the methylene (B1212753) protons of the chromanone ring would exhibit characteristic shifts and couplings. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are key to assigning each proton to its specific position in the molecule. emerypharma.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ketone group is typically observed at a significant downfield shift (around 188-201 ppm). mdpi.comnanobioletters.com Aromatic carbons and the carbons of the heterocyclic ring would also have characteristic chemical shifts. oregonstate.edu The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H (Aromatic) | 7.0 - 8.0 | m | - |

| ¹H (Methylene) | 2.5 - 4.5 | m | - |

| ¹³C (C=O) | ~190 | s | - |

| ¹³C (Aromatic) | 110 - 160 | d | - |

| ¹³C (Methylene) | 20 - 70 | t | - |

2D NMR Spectroscopy:

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule, for instance, between the methylene protons in the heterocyclic ring. libretexts.orgrsc.org

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons. rsc.org

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is vital for piecing together the entire molecular structure, including the placement of the iodine atom and the connectivity of the aromatic ring to the heterocyclic system. libretexts.org

Solid-State NMR for Polymorphic Studies:

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. bruker.comeuropeanpharmaceuticalreview.com It is particularly valuable for investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs can exhibit distinct ssNMR spectra due to differences in their local molecular environments and intermolecular interactions. europeanpharmaceuticalreview.com By analyzing the chemical shifts and relaxation times in the ssNMR spectra, researchers can identify and characterize different polymorphic forms of this compound, which is critical for understanding its physical properties and stability. bruker.comnih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Mechanistic Pathway Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

For this compound, with a molecular formula of C₉H₇IO₂, the expected molecular weight is approximately 274.06 g/mol . 2abiotech.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. mdpi.com

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation pathways can be analyzed to understand the stability of different parts of the molecule and to confirm the proposed structure. Common fragmentation patterns for chromanone derivatives may involve the loss of small molecules like CO or cleavage of the heterocyclic ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comru.nl By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed model of its crystal structure. nih.govresearchgate.net

This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state. mdpi.com The resulting crystal structure would reveal the planarity of the chromanone ring system, the orientation of the iodine substituent, and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice. researchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. msu.edu A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone. jrespharm.com The spectrum would also show absorptions corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as C-O and C-I stretching vibrations at lower wavenumbers. mdpi.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. horiba.comnih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic C=O stretching frequency. Aromatic ring vibrations are often strong in Raman spectra. Raman spectroscopy can also be a valuable tool for studying polymorphism, as different crystal forms can exhibit distinct Raman spectra. researchgate.netspectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Ketone) | 1650 - 1700 | 1650 - 1700 |

| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C-O (Ether) | 1000 - 1300 | - |

| C-I | 500 - 600 | 500 - 600 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. wikipedia.org this compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, these techniques would be essential for their characterization.

Circular Dichroism (CD):

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov A CD spectrum provides information about the stereochemistry and conformation of the molecule. For a chiral derivative of this compound, the CD spectrum could be used to determine its absolute configuration and to study conformational changes. libretexts.org

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.net The resulting ORD curve, particularly the Cotton effect observed near an absorption band, can be used to assign the absolute configuration of a chiral center. slideshare.net For chiral derivatives of this compound, ORD would be a valuable tool for stereochemical analysis. google.com

Theoretical and Computational Chemistry Studies of 5 Iodo 4 Chromanone

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Iodo-4-Chromanone. These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's stability and chemical behavior.

Key aspects of the electronic structure are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. A smaller gap generally implies higher reactivity. For chromone (B188151) derivatives, DFT calculations have shown that the HOMO is often localized on one part of the molecule, and the LUMO on another, indicating specific sites for electrophilic and nucleophilic attack. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scispace.com These descriptors provide a theoretical framework for predicting how this compound will interact with other chemical species.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. scispace.com

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. scispace.com Molecules with high hardness are generally more stable and less reactive. scispace.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). scispace.com

A computational study on a related compound, 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, determined a HOMO-LUMO energy gap of 4.41 eV using the B3LYP/LanL2DZ level of theory, indicating significant electronic stability. researchgate.net

| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -8.7 to -8.9 | Energy of the highest occupied molecular orbital |

| LUMO Energy (E_LUMO) | - | -0.2 to -0.4 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~8.5 | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.5 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 4.25 | Resistance to charge transfer scispace.com |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.38 | Capacity to accept electrons scispace.com |

Conformational Analysis and Energy Minimization Studies Using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of this compound is not rigid. The dihydropyranone ring can adopt several conformations, such as half-chair, boat, or twist-boat forms. Identifying the most stable conformer(s) is crucial, as the molecule's biological activity and reactivity are often conformation-dependent. uci.edu

Conformational analysis is typically performed using a combination of computational methods. researchgate.net

Molecular Mechanics (MM): This method uses classical physics (force fields) to rapidly explore the potential energy surface of the molecule. A common approach is the Monte Carlo search, where bonds are randomly rotated to generate numerous possible structures. uci.edu These structures are then subjected to energy minimization to find local energy minima. This process is efficient for scanning the vast conformational space of flexible molecules. wgtn.ac.nz

Quantum Chemical Methods (e.g., DFT): The low-energy conformers identified by MM are then subjected to more accurate, but computationally intensive, quantum chemical calculations. These calculations refine the geometry and provide more reliable relative energies of the different conformers. The structure with the lowest calculated energy is the global minimum, representing the most stable conformation of the molecule.

For the chromanone ring system, the analysis would focus on the torsional angles within the heterocyclic ring to define its puckering. The bulky iodine atom at the 5-position on the aromatic ring would likely influence the preferred orientation of the adjacent heterocyclic ring through steric and electronic effects.

| Method | Purpose | Advantages | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) with Force Fields (e.g., MMFF, AMBER) | Initial broad conformational search | Computationally fast, suitable for large-scale screening uci.edu | Less accurate, dependent on force field parameterization wgtn.ac.nz |

| Semi-empirical Methods (e.g., AM1, PM3) | Intermediate refinement of conformer geometries | Faster than DFT, provides electronic information researchgate.net | Less accurate than high-level quantum methods scielo.br |

| Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) | Accurate geometry optimization and energy calculation of final conformers | High accuracy for energies and structures nih.gov | Computationally expensive, not feasible for initial broad search |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental FT-IR spectra to assign specific peaks to vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone in the chromanone ring or vibrations involving the C-I bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated, which are then converted into chemical shifts (δ) relative to a standard (like TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps confirm the molecular structure and assign resonances. nih.gov For instance, calculations can predict the chemical shifts of the aromatic protons and the diastereotopic protons of the CH₂ group in the heterocyclic ring.

Computational studies on iodo-chromone derivatives have shown a good correlation between calculated structural parameters and those determined by X-ray crystallography, lending confidence to the predictive power of these theoretical methods.

| Spectroscopic Parameter | Predicted Value (DFT) | Typical Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~1680 cm⁻¹ | 1675–1685 cm⁻¹ | C=O stretch of the pyranone ring nih.gov |

| ¹³C NMR Chemical Shift (ppm) | ~190 ppm | ~192 ppm | Carbonyl Carbon (C-4) |

| ¹³C NMR Chemical Shift (ppm) | ~90 ppm | ~92 ppm | Iodinated Aromatic Carbon (C-5) |

| ¹H NMR Chemical Shift (ppm) | ~7.8 ppm | ~7.9 ppm | Aromatic Proton (H-6) |

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Understanding how this compound transforms in chemical reactions is key to its synthetic application. Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often inaccessible through experiments alone. sumitomo-chem.co.jp By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). numberanalytics.com

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier (activation energy, ΔG‡) that must be overcome for the reaction to proceed. sumitomo-chem.co.jp Locating the TS structure and calculating its energy are primary goals of mechanistic studies. Methods like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are used to find these saddle points on the PES. numberanalytics.com

For this compound, computational studies could elucidate the mechanisms of various transformations, such as:

Nucleophilic Aromatic Substitution: Replacing the iodine atom with another functional group.

Palladium-Catalyzed Cross-Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds at the C-5 position.

Reactions at the Carbonyl Group: Such as reduction or addition reactions.

A DFT study on the coupling reaction of a related coumarin (B35378) derivative successfully mapped the reaction pathway, calculated the activation free energies for each step, and identified the rate-determining transition state, demonstrating the power of this approach. rsc.org

| Component | Description | Computational Method |

|---|---|---|

| Geometry Optimization | Finding the lowest energy structures of reactants, intermediates, and products | DFT (e.g., B3LYP) |

| Transition State Search | Locating the saddle point on the potential energy surface connecting reactant and product numberanalytics.com | QST2/QST3, Nudged Elastic Band (NEB) |

| Frequency Calculation | Confirming a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency) and calculating zero-point vibrational energies | DFT |

| Activation Energy (ΔG‡) | The free energy difference between the transition state and the reactants, which determines the reaction rate sumitomo-chem.co.jp | Calculated from the energies of optimized structures |

Structure-Activity Relationship (SAR) Modeling for Chemical Modification Guidance

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. numberanalytics.com When these relationships are expressed as mathematical models, the approach is known as Quantitative Structure-Activity Relationship (QSAR). wikipedia.org QSAR is a powerful tool in medicinal and agricultural chemistry for guiding the synthesis of new compounds with enhanced potency and selectivity. numberanalytics.comacs.org

For this compound, a QSAR study would involve:

Data Set Generation: Synthesizing a series of analogues with modifications at various positions (e.g., changing substituents on the aromatic ring or at the C-2 position) and measuring their biological activity (e.g., enzyme inhibition, fungicidal effect).

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated computationally. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed biological activity. frontiersin.org

Model Validation: The predictive power of the model is rigorously tested.

A QSAR study on 3-iodochromone derivatives as fungicides successfully identified key descriptors influencing their activity. frontiersin.org The resulting model showed that specific electronic and topological properties were crucial for fungicidal potency, providing a clear roadmap for designing more effective compounds. frontiersin.org Such a model for this compound could predict the activity of unsynthesized derivatives, saving significant time and resources by prioritizing the most promising candidates for synthesis.

| Position of Modification | Structural Change | Predicted Effect on a Hypothetical Activity (Based on General SAR Principles) | Rationale |

|---|---|---|---|

| C-2 | Add a short alkyl chain (e.g., ethyl, propyl) | Potentially increase activity | Improves hydrophobic interactions with a target binding pocket acs.org |

| C-6, C-7, C-8 | Introduce electron-withdrawing groups (e.g., -Cl, -F) | Potentially increase activity | Modifies the electronic profile of the molecule, which can enhance binding or reactivity acs.orgfrontiersin.org |

| C-5 | Replace Iodine with Bromine or Chlorine | May decrease activity | The nature of the halogen can be critical for specific interactions; iodine often participates in strong halogen bonding |

| C-4 | Reduce the carbonyl (C=O) to a hydroxyl (OH) | Likely decrease or change activity | The carbonyl group is often a key hydrogen bond acceptor or electrophilic site, crucial for binding acs.org |

Applications of 5 Iodo 4 Chromanone As a Building Block in Advanced Organic Synthesis

Role as a Versatile Synthon for the Construction of Complex Heterocyclic Systems

5-Iodo-4-Chromanone is a powerful intermediate for creating elaborate heterocyclic structures. rsc.org The inherent reactivity of both the chromanone core and the aryl iodide moiety allows for sequential or tandem reactions to build fused or substituted ring systems. Chromone-fused indoles, for example, have been synthesized from related heterocyclic iodonium (B1229267) salts, highlighting the utility of such precursors in generating complex polycyclic heteroarenes. rsc.org

Precursor for Diverse Chromanone Analogs

The presence of the iodine atom at the 5-position makes this compound an exceptional precursor for a wide range of chromanone analogs. While the core structure can undergo various modifications, the C-I bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This functional handle is a key site for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, are powerful methods for this purpose, using halogenated chromones as coupling partners. acs.orgrsc.org For instance, Sonogashira coupling of iodo-substituted aromatics with terminal alkynes is a well-established method for creating aryl alkynes, which can be precursors to various pharmaceuticals and functional materials. google.comresearchgate.net This strategic functionalization allows for the precise tuning of the molecule's steric and electronic properties, which is crucial for applications like drug discovery. acs.org

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Coupling Reaction | Reagent/Catalyst System (Illustrative) | Resulting Functionality at C-5 | Potential Analog Class |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Vinyl | 5-Aryl/vinyl-4-chromanones |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl | 5-Alkynyl-4-chromanones |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl | 5-Alkenyl-4-chromanones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino (NR¹R²) | 5-Amino-4-chromanones |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Alkyl, Aryl, Vinyl | 5-Substituted-4-chromanones |

| Carbonylative Coupling | Carbon monoxide, Nucleophile (e.g., alcohol, amine), Pd catalyst | Ester, Amide | 5-Carboxamido/carboalkoxy-4-chromanones |

Scaffold for Design of Molecular Probes and Chemosensors

The chromone (B188151) and chromanone skeletons are central to the design of fluorescent probes and chemosensors due to their favorable photophysical properties. mdpi.comresearchgate.net These molecules can be engineered to detect specific ions or biomolecules through mechanisms like chelation-enhanced fluorescence. mdpi.comresearchgate.net The incorporation of moieties like hydrazone into the chromone structure can enhance metal-binding affinity and selectivity. mdpi.com this compound serves as an ideal scaffold for building such sensors. The iodo group can be used as a synthetic handle to introduce chelating groups or to conjugate the chromanone core to other fluorophores or biomolecules. mdpi.com Furthermore, the electronic properties of the resulting probe can be fine-tuned via substitution at the 5-position, which can modulate the fluorescence response upon analyte binding. researchgate.netijrpc.com For example, 3-hydroxychromone derivatives have been employed as fluorescent probes for studying DNA-binding affinity. ijrpc.com

Integration into Peptidomimetic Design Strategies

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability. unimi.it Rigid scaffolds are often used to constrain the conformation of appended pharmacophoric groups to match the bioactive conformation of a peptide turn. The chromanone ring system provides such a rigid bicyclic scaffold. nih.govresearchgate.net Studies have shown that chromone derivatives, specifically the peptidomimetic family, can be designed to interact with biological targets like viral proteases. nih.gov this compound can be integrated into peptidomimetic design by serving as a constrained template. The ketone at the 4-position and the methylene (B1212753) at the 3-position can be functionalized, while the iodo-group at the 5-position offers a site for late-stage diversification to attach side-chain mimics or other functional groups to optimize biological activity and selectivity. nih.govsemanticscholar.org

Participation in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comrsc.org MCRs are powerful tools in drug discovery for rapidly generating libraries of structurally diverse compounds. beilstein-journals.org The chromanone and chromone scaffolds have been successfully employed in various MCRs. mdpi.comresearchgate.net For instance, Passerini and Ugi reactions, which often involve a ketone component, can be used to create chromone-hybrid molecules. beilstein-journals.org A Lewis acid-driven MCR has been developed to synthesize 2-alkyl chromanones from 3-formylchromones, amines, and amides. acs.org

This compound, with its ketone functionality, is a suitable candidate for participating in such reactions. The iodo-substituent, being generally stable under many MCR conditions, would be incorporated into the complex product. This allows the generation of molecular diversity in two dimensions: first through the MCR itself, and second through subsequent modification of the strategically positioned iodine atom in the product. For example, a Hantzsch-type reaction could hypothetically be used to build dihydropyridine (B1217469) rings fused or attached to the chromanone scaffold. beilstein-journals.org

Table 2: Hypothetical MCR Involving this compound

| MCR Type | Reactants | Product Scaffold |

| Biginelli Reaction | This compound (as β-ketoester equivalent after modification), Aldehyde, Urea/Thiourea | Dihydropyrimidinone-fused chromane |

| Passerini 3-Component Reaction | This compound, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide at C-4 |

| Ugi 4-Component Reaction | This compound, Isocyanide, Carboxylic Acid, Amine | α-Acylamino carboxamide at C-4 |

Potential in Material Science as a Monomer or Structural Element in Advanced Materials

The application of chromone and chromanone derivatives extends into material science, where they have been investigated as components of laser dyes, optical brighteners, and fluorescence markers. researchgate.net The rigid, planar structure and inherent fluorescence of many chromone derivatives make them attractive candidates for optical materials. ijrpc.combeilstein-journals.org The interaction of chromones with other compounds can lead to products with interesting properties, including blue fluorescence. beilstein-journals.org

While direct applications of this compound as a monomer are not extensively documented, its potential can be inferred. The iodo group allows it to be incorporated into polymers or larger conjugated systems via cross-coupling polymerization reactions (e.g., Suzuki or Sonogashira polymerization). Such polymers, containing the rigid and potentially fluorescent chromanone core, could exhibit interesting photophysical or electronic properties suitable for advanced materials applications, such as organic light-emitting diodes (OLEDs) or sensors.

Future Research Directions and Unexplored Avenues for 5 Iodo 4 Chromanone

The strategic placement of an iodine atom at the C5-position of the 4-chromanone (B43037) scaffold endows 5-Iodo-4-Chromanone with unique chemical reactivity, marking it as a valuable building block for complex molecular architectures. While its current applications are noteworthy, a vast landscape of research opportunities remains to be explored. The following sections outline promising future research directions that could further unlock the synthetic potential of this versatile compound.

Q & A

Q. What are the standard synthetic routes for preparing 5-Iodo-4-Chromanone, and how can purity be optimized?

The synthesis typically involves iodination of 4-chromanone derivatives using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Key steps include:

- Electrophilic substitution : Optimize reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of 4-chromanone to iodinating agent) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >98% purity, as validated by HPLC .

- Moisture control : Maintain moisture levels <0.5% during storage to prevent decomposition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regioselective iodination at the 5-position (e.g., downfield shifts for aromatic protons adjacent to iodine) .

- IR spectroscopy : Compare carbonyl (C=O) stretch frequencies (~1680–1700 cm) with analogs like 6-chloro-4-chromanone to assess electronic effects of iodine substitution .

- HPLC : Monitor purity (>98%) and detect trace byproducts (e.g., di-iodinated derivatives) .

Q. How does the iodine substituent influence the reactivity of 4-chromanone in nucleophilic reactions?

The electron-withdrawing iodine group activates the carbonyl toward nucleophilic attack (e.g., Grignard reagents or hydride reductions). For example:

- Reduction : Sodium borohydride selectively reduces the ketone to 5-iodo-chromanol, confirmed by H NMR loss of the carbonyl proton signal .

- Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh)) to exploit the iodine as a leaving group .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in further functionalization?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the 6-position may show higher reactivity due to iodine’s ortho-directing effects .

- Molecular docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and stability .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

Q. How can reaction conditions be optimized for scalable synthesis while minimizing iodine waste?

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). For example, using green solvents (e.g., cyclopentyl methyl ether) reduces environmental impact .

- Iodine recovery : Implement distillation or ion-exchange resins to reclaim iodine from reaction mixtures .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy at varying pH. Acidic conditions may protonate the carbonyl, accelerating hydrolysis, while basic conditions promote iodide elimination .

- Isotopic labeling : Use O-labeled water to trace hydrolysis pathways in C NMR .

Methodological Considerations

Q. How should researchers design in vitro studies to evaluate the biological activity of this compound?

- Dose-response assays : Use cell lines (e.g., HepG2 for cytotoxicity) with IC calculations. Include positive controls (e.g., doxorubicin) and validate via MTT assays .

- Solubility optimization : Employ co-solvents (DMSO/PBS mixtures) while ensuring <0.1% DMSO to avoid cytotoxicity .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

Q. How can interdisciplinary approaches enhance the study of this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。